

# Synthesis and Characterization of Dimethyl 2-(phenylamino)fumarate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl 2-(phenylamino)fumarate*

Cat. No.: *B11872993*

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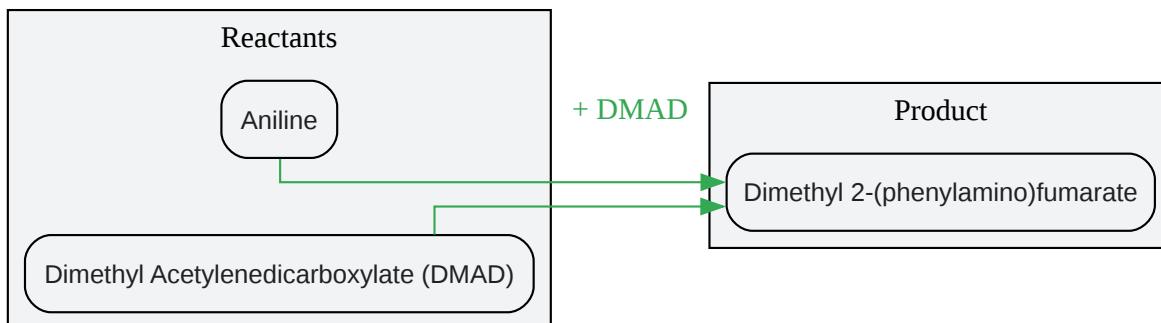
This in-depth technical guide details the synthesis and characterization of **Dimethyl 2-(phenylamino)fumarate**, a compound of interest in medicinal chemistry and materials science. This document provides comprehensive experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow to facilitate understanding and replication by researchers and professionals in related fields.

## Synthesis

The synthesis of **Dimethyl 2-(phenylamino)fumarate** is primarily achieved through the nucleophilic addition of aniline to dimethyl acetylenedicarboxylate (DMAD). This reaction typically proceeds readily, often at room temperature, and generally favors the formation of the thermodynamically more stable E-isomer (fumarate) over the Z-isomer (maleate).

## Reaction Scheme

The overall reaction is as follows:



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Caption: Synthesis of **Dimethyl 2-(phenylamino)fumarate** from aniline and DMAD.

## Experimental Protocol

This protocol outlines a general procedure for the synthesis of **Dimethyl 2-(phenylamino)fumarate**.

### Materials:

- Aniline
- Dimethyl acetylenedicarboxylate (DMAD)
- Methanol (or another suitable solvent like ethanol or acetonitrile)
- Hexane or petroleum ether (for recrystallization)

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in methanol.
- To this stirred solution, add dimethyl acetylenedicarboxylate (1.0 equivalent) dropwise at room temperature. The addition is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30°C.

- After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude product, which may be an oil or a solid, is then purified. Recrystallization from a solvent system such as methanol/water or hexane/ethyl acetate is a common method. The solid product is collected by vacuum filtration, washed with cold hexane or petroleum ether, and dried in a vacuum oven.

## Characterization

The synthesized **Dimethyl 2-(phenylamino)fumarate** is characterized by various analytical techniques to confirm its structure and purity.

## Physical Properties

Property	Value
Molecular Formula	$C_{12}H_{13}NO_4$
Molecular Weight	235.24 g/mol
Appearance	Pale yellow solid
Melting Point	65-67 °C

## Spectroscopic Data

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1H$  and  $^{13}C$  NMR spectra are crucial for the structural elucidation of the molecule. The data presented here is for the E-isomer (fumarate).

<b><sup>1</sup>H NMR</b>				
(CDCl <sub>3</sub> , 400 MHz)	<b>δ (ppm)</b>	<b>Multiplicity</b>	<b>Integration</b>	<b>Assignment</b>
9.68	s	1H	NH	
7.35-7.29	m	2H	Ar-H	
7.14-7.08	m	3H	Ar-H	
5.48	s	1H	=CH	
3.79	s	3H	OCH <sub>3</sub>	
3.63	s	3H	OCH <sub>3</sub>	

<b><sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz)</b>		<b>δ (ppm)</b>	<b>Assignment</b>
168.3		C=O	
165.9		C=O	
144.1		C (Ar)	
138.8		C (Ar)	
129.2		CH (Ar)	
124.9		CH (Ar)	
121.0		CH (Ar)	
97.4		=CH	
52.4		OCH <sub>3</sub>	
51.1		OCH <sub>3</sub>	

### 2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3250-3350	Broad	N-H stretch
3050-3100	Medium	C-H stretch (Aromatic)
2950-2990	Medium	C-H stretch (Aliphatic)
1710-1730	Strong	C=O stretch (Ester)
1680-1700	Strong	C=O stretch (Ester)
1600-1620	Strong	C=C stretch
1580-1600	Medium	N-H bend
1100-1300	Strong	C-O stretch (Ester)

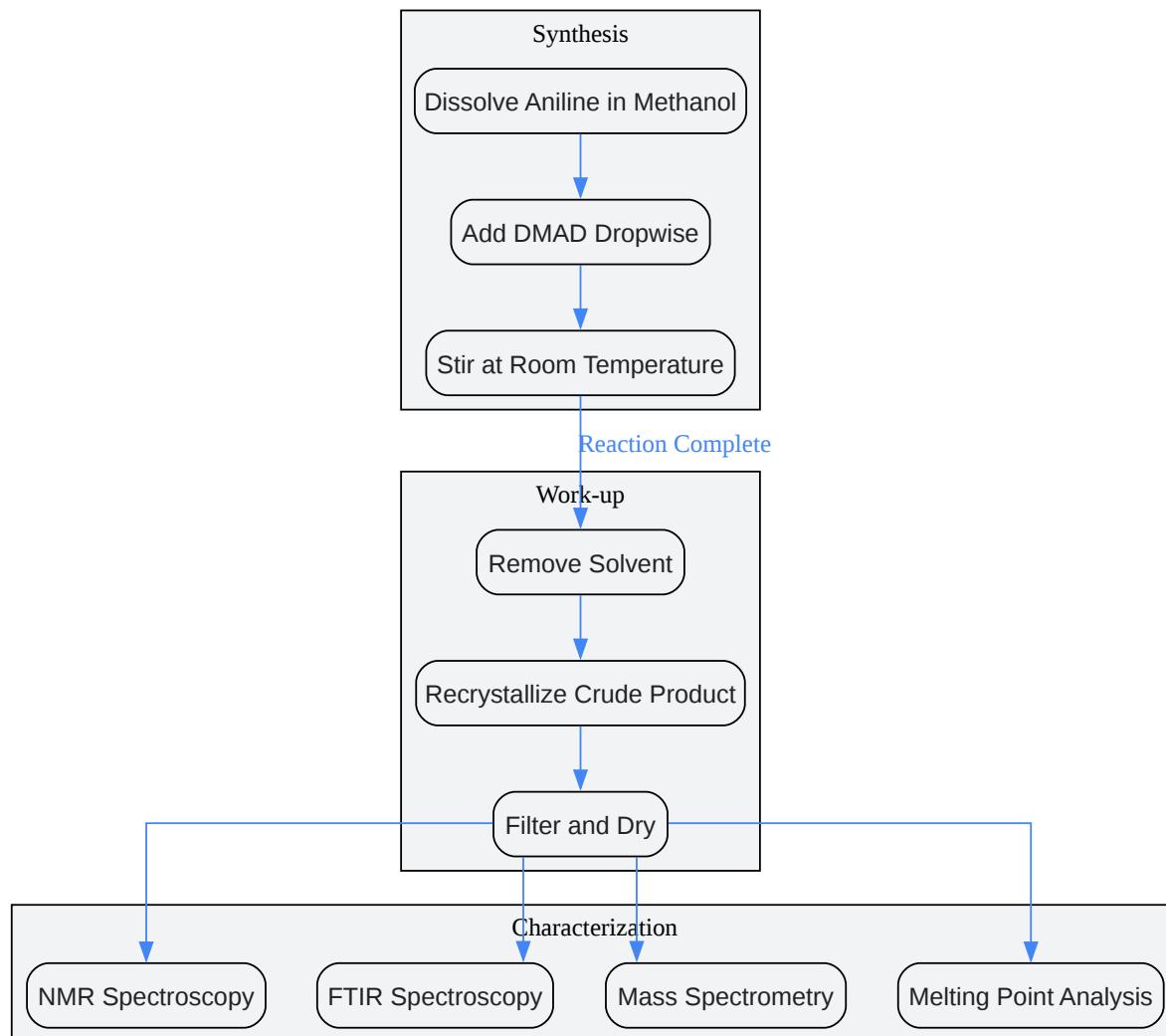
### 2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

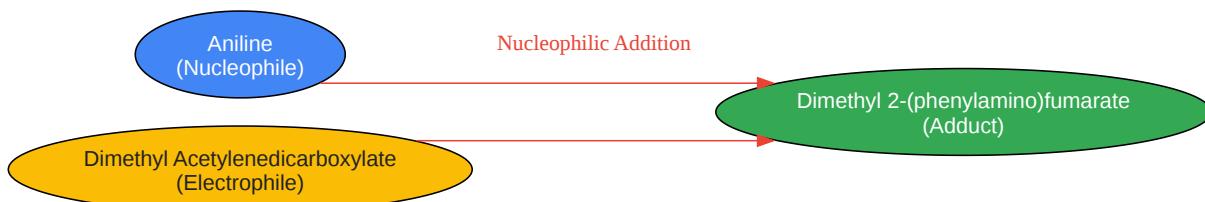
m/z	Relative Intensity (%)	Assignment
235	100	[M] <sup>+</sup>
204	85	[M - OCH <sub>3</sub> ] <sup>+</sup>
176	60	[M - COOCH <sub>3</sub> ] <sup>+</sup>
144	45	[M - PhNH] <sup>+</sup>
77	50	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between the reactants and the product.

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Caption: A typical experimental workflow for the synthesis and characterization.



Caption: Logical relationship between reactants and the final product.

## Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **Dimethyl 2-(phenylamino)fumarate**. The detailed experimental protocol, along with the tabulated physical and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science. The provided visualizations of the synthetic workflow and logical relationships aim to enhance the understanding of the process.

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